3,4-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
3,4-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H17F3N4O4S2 and its molecular weight is 498.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Activity
Synthesis and Biological Evaluation : Compounds structurally related to the specified benzamide have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing thiadiazole scaffolds and their evaluation against various microorganisms and cancer cell lines revealed potential antimicrobial and anticancer properties (Basoğlu et al., 2013). These findings suggest a potential research avenue for the specific compound , exploring its efficacy as an antimicrobial and anticancer agent.
Synthesis and Characterization of Novel Compounds
Novel Synthetic Routes : Research has demonstrated innovative synthetic routes for creating compounds with thiadiazole moieties, which are known for their biological activity. Studies like the one conducted by Spoorthy et al. (2021), involving the synthesis and characterization of novel compounds followed by antimicrobial evaluation, indicate that derivatives of thiadiazole could be significant in developing new therapeutic agents (Spoorthy et al., 2021).
Docking Studies and COX Inhibition
Molecular Docking and COX Inhibition : The design and synthesis of benzodifuranyl derivatives, including triazines and oxadiazepines derived from natural sources like visnaginone and khellinone, have shown notable COX-2 inhibition and analgesic properties. This suggests that structurally related benzamide compounds could also be investigated for their potential in treating inflammation and pain through COX inhibition (Abu‐Hashem et al., 2020).
Antiallergy and Safety Evaluation
Antiallergy Activity and Safety : The development and assessment of N-(4-substituted-thiazolyl)oxamic acid derivatives have revealed significant antiallergy activities. These studies demonstrate the potential for related compounds to be developed as antiallergy agents, with detailed safety evaluations indicating minimal toxicity (Hargrave et al., 1983).
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O4S2/c1-30-14-8-7-11(9-15(14)31-2)17(29)25-18-26-27-19(33-18)32-10-16(28)24-13-6-4-3-5-12(13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGHTGHHXCZMMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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